

synonyms for 4-(isopentyloxy)benzoic acid

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Compound of Interest

Compound Name: 4-(isopentyloxy)benzoic acid

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An In-depth Technical Guide on 4-(Isopentyloxy)benzoic Acid

This technical guide provides a comprehensive overview of **4-(isopentyloxy)benzoic acid**, including its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its biological significance as a xanthine oxidase inhibitor. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

4-(Isopentyloxy)benzoic acid is a para-substituted benzoic acid derivative. The presence of the isopentyloxy group imparts increased lipophilicity compared to its parent compound, 4-hydroxybenzoic acid.

Table 1: Synonyms and Chemical Identifiers for **4-(Isopentyloxy)benzoic Acid**

Identifier Type	Value
Systematic Name	4-(3-Methylbutoxy)benzoic acid
Common Synonyms	4-isoamyloxybenzoic acid, p- Isopentyloxybenzoic acid
CAS Number	2910-85-2[1]
Molecular Formula	C ₁₂ H ₁₆ O ₃ [1]
Molecular Weight	208.25 g/mol [1]
InChIKey	YNYRDUFMDDJMV-UHFFFAOYSA-N
SMILES	<chem>CC(C)CCOC1=CC=C(C=C1)C(=O)O</chem>

Synthesis of 4-(Isopentyloxy)benzoic Acid

The synthesis of **4-(isopentyloxy)benzoic acid** is readily achieved via the Williamson ether synthesis. This method involves the O-alkylation of a phenoxide with an alkyl halide.[2] In this case, the sodium salt of 4-hydroxybenzoic acid is reacted with isoamyl bromide (1-bromo-3-methylbutane).

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of **4-(isopentyloxy)benzoic acid** from 4-hydroxybenzoic acid and isoamyl bromide.

Materials:

- 4-Hydroxybenzoic acid
- Sodium hydroxide (NaOH)
- Isoamyl bromide (1-bromo-3-methylbutane)
- Ethanol
- Hydrochloric acid (HCl, concentrated)

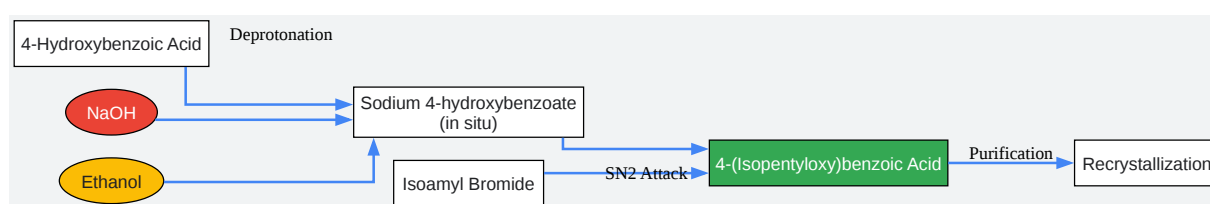
- Distilled water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Beakers
- Buchner funnel and filter paper
- pH paper

Procedure:

- **Formation of the Phenoxide:** In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in water with continuous stirring. This will form the sodium salt of 4-hydroxybenzoic acid (sodium 4-hydroxybenzoate).
- **Alkylation:** To the solution of the sodium phenoxide, add isoamyl bromide (1.1 eq).
- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up and Precipitation:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a beaker and acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), as indicated by pH paper. This will precipitate the **4-(isopentyloxy)benzoic acid**.
- **Isolation:** Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

- Purification by Recrystallization: The crude product can be purified by recrystallization.[3][4][5] Dissolve the solid in a minimal amount of hot ethanol or an ethanol-water mixture.[6] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[3] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Synthesis Workflow Diagram



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Caption: Williamson ether synthesis of **4-(isopentyloxy)benzoic acid**.

Biological Activity: Xanthine Oxidase Inhibition

Derivatives of **4-(isopentyloxy)benzoic acid** have been identified as potent inhibitors of xanthine oxidase.[7] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9][10] Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout.[11]

In Vitro Xanthine Oxidase Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the inhibitory activity of **4-(isopentyloxy)benzoic acid** on xanthine oxidase. The assay measures the formation of uric acid, which absorbs light at 295 nm.[8][12]

Materials:

- Xanthine oxidase (from bovine milk)

- Xanthine (substrate)
- **4-(Isopentyloxy)benzoic acid** (test compound)
- Allopurinol (positive control)
- Potassium phosphate buffer (e.g., 70 mM, pH 7.5)[8]
- Dimethyl sulfoxide (DMSO)
- 96-well UV-transparent microplate
- Microplate reader

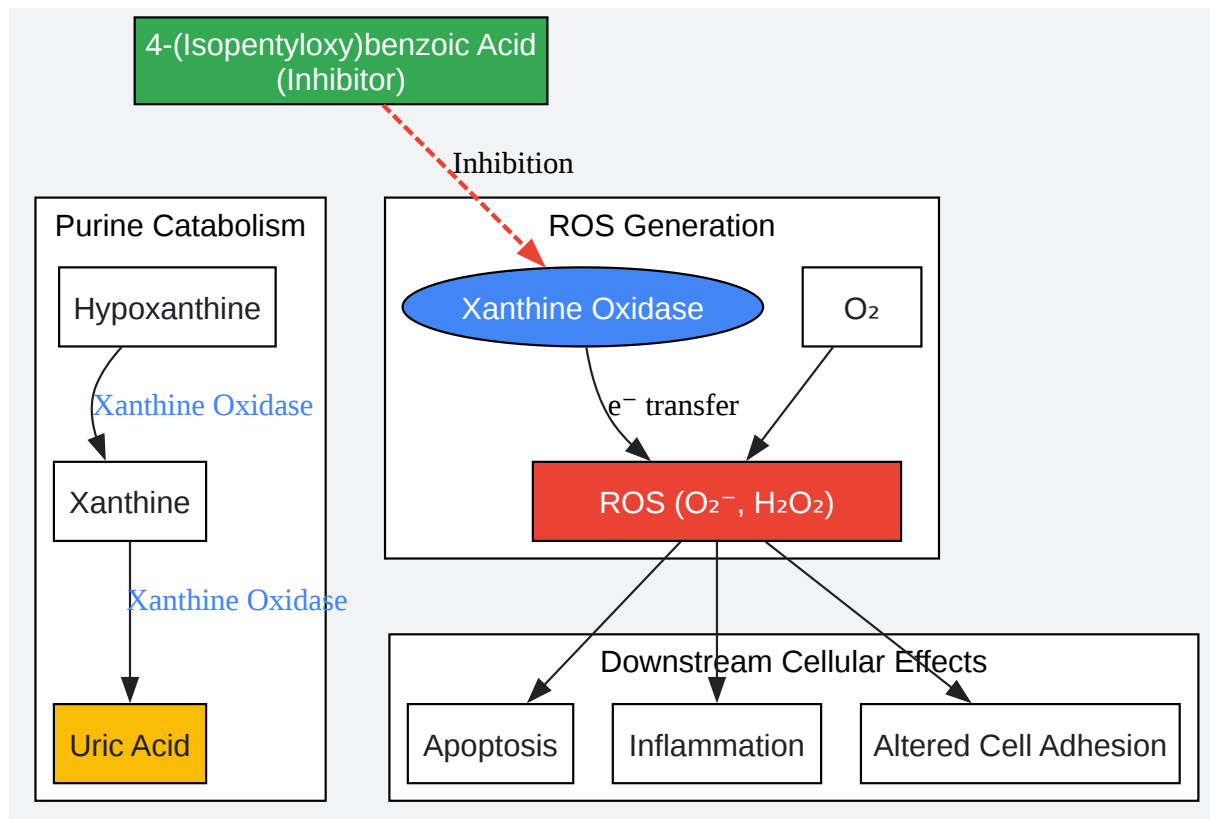
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of xanthine in the potassium phosphate buffer.
 - Prepare stock solutions of the test compound and allopurinol in DMSO.
 - Prepare a working solution of xanthine oxidase in the buffer immediately before use.[13]
- Assay Setup (in a 96-well plate):
 - Blank: Add buffer and the test compound solution (or vehicle).
 - Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (DMSO).
 - Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
 - Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
- Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.[8][13]
- Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells.

- Measurement: Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes using a microplate reader. The rate of absorbance increase corresponds to the rate of uric acid formation.[\[8\]](#)
- Data Analysis:
 - Calculate the initial reaction velocity for each concentration.
 - Determine the percentage of inhibition using the formula: % Inhibition = $[1 - (\text{Rate of sample} / \text{Rate of control})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway of Xanthine Oxidase and its Inhibition

Xanthine oxidase plays a crucial role in purine metabolism and the generation of reactive oxygen species (ROS).[\[14\]](#) Inhibition of this enzyme can have significant downstream effects on cellular signaling.



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Caption: Inhibition of Xanthine Oxidase by **4-(isopentyloxy)benzoic acid**.

The inhibition of xanthine oxidase by compounds like **4-(isopentyloxy)benzoic acid** reduces the production of uric acid, which is the primary therapeutic goal for treating hyperuricemia and gout.[11] Furthermore, by decreasing the activity of xanthine oxidase, the production of reactive oxygen species (ROS), such as superoxide ($O_2^{\cdot -}$) and hydrogen peroxide (H_2O_2), is also attenuated.[14][15] ROS are known to act as second messengers in various signaling pathways that can lead to inflammation, altered cell adhesion, and apoptosis.[16][17] Therefore, inhibitors of xanthine oxidase may also exert beneficial effects by mitigating ROS-induced cellular damage.[17]

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